molecular formula C11H18O3 B073957 Carbonic acid, ethyl octynyl ester CAS No. 1322-12-9

Carbonic acid, ethyl octynyl ester

Cat. No. B073957
CAS RN: 1322-12-9
M. Wt: 198.26 g/mol
InChI Key: PYEYQVUFMQXYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid, ethyl octynyl ester, also known as ethoxyzolamide, is a carbonic anhydrase inhibitor that is used in scientific research applications. This compound is synthesized through a multistep process and has been found to have several biochemical and physiological effects.

Mechanism Of Action

Carbonic acid, ethyl octynyl ester, inhibits carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide, which results in a decrease in the production of bicarbonate and protons. This inhibition of carbonic anhydrase has been found to have several physiological effects, including the reduction of intraocular pressure in glaucoma patients.

Biochemical And Physiological Effects

Carbonic acid, ethyl octynyl ester, has several biochemical and physiological effects. In addition to reducing intraocular pressure, this compound has been found to have anti-convulsant and anti-tumor properties. It has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using carbonic acid, ethyl octynyl ester, in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of toxicity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of carbonic acid, ethyl octynyl ester, in scientific research. One area of interest is the development of more potent carbonic anhydrase inhibitors that have improved solubility in water. Another area of interest is the use of carbonic anhydrase inhibitors in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, the development of more selective carbonic anhydrase inhibitors may allow for the targeting of specific isoforms of the enzyme, which could have therapeutic applications in a variety of diseases.

Synthesis Methods

The synthesis of carbonic acid, ethyl octynyl ester, involves several steps. The first step is the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base to form ethyl 2-propynyl-3-oxobutanoate. The second step involves the reaction of this intermediate with methyl chloroformate in the presence of a base to form ethyl 2-(chlorocarbonyl)prop-2-ynoate. The final step involves the reaction of this intermediate with ammonia in the presence of a catalyst to form carbonic acid, ethyl octynyl ester.

Scientific Research Applications

Carbonic acid, ethyl octynyl ester, is used in scientific research applications as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. Inhibition of this enzyme has been found to have several therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness.

properties

CAS RN

1322-12-9

Product Name

Carbonic acid, ethyl octynyl ester

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl oct-1-ynyl carbonate

InChI

InChI=1S/C11H18O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h3-8H2,1-2H3

InChI Key

PYEYQVUFMQXYGR-UHFFFAOYSA-N

SMILES

CCCCCCC#COC(=O)OCC

Canonical SMILES

CCCCCCC#COC(=O)OCC

Other CAS RN

1322-12-9

Origin of Product

United States

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